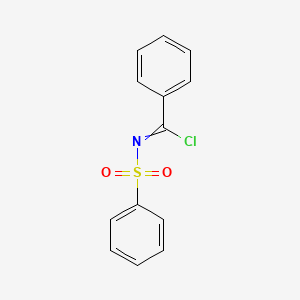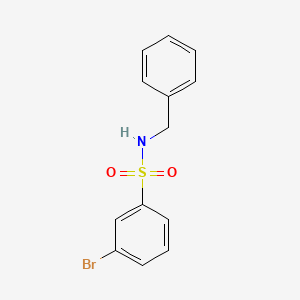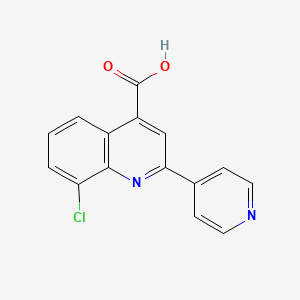
8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid, is a derivative of quinoline, which is a heterocyclic aromatic organic compound with a structure that combines a benzene ring with a pyridine ring. The presence of a chlorine atom and a pyridinyl group at specific positions on the quinoline ring system suggests potential for unique chemical reactivity and interactions. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. For instance, the catalytic aerobic oxidation of substituted 8-methylquinolines in Pd(II)-2,6-pyridinedicarboxylic acid systems has been shown to produce 8-quinolylmethyl acetates and corresponding 8-quinoline carboxylic acids as minor products . Additionally, the synthesis of macrocyclic tetraazacrown ethers with quinoline sidearms involves reductive amination of aldehydes with crown ethers, which could potentially be adapted for the synthesis of substituted quinoline carboxylic acids .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be complex and is often characterized by X-ray crystallography. For example, the crystal structure of ethyl 3,7-dichloroquinoline-8-carboxylate, a related compound, is stabilized by aromatic π–π stacking and weak intermolecular hydrogen bonds . Similarly, the mixed-ligand coordination compound involving 8-aminoquinoline and pyridine-2,6-dicarboxylate has been studied, revealing a distorted octahedral geometry around the chromium centers .
Chemical Reactions Analysis
Quinoline derivatives participate in various chemical reactions. The silver complexes of pyridine carboxylic acids and of 8-hydroxyquinoline have been studied for their chemical properties, indicating that these complexes may not always have the simple metal-ligand ratios previously assigned . Furthermore, the antibacterial activities of substituted 4-oxoquinoline-3-carboxylic acids suggest that these compounds can be synthesized and modified to enhance their biological efficacy .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the lamellar network of pyromellitic acid pillared by 8-hydroxyquinoline demonstrates the ability of quinoline derivatives to form robust three-dimensional networks through hydrogen bonding . Additionally, the one-dimensional hydrogen-bonded structures in the proton-transfer compounds of quinoline derivatives with phthalic acid illustrate the utility of these compounds in forming low-dimensional structures .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid derivatives have been characterized for their potential antimicrobial activities. Studies on similar compounds like 4-chloro-pyridine-2-carboxylic acid have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as antifungal activities against yeast strains. These findings suggest a potential for similar antimicrobial applications for 8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid (Tamer et al., 2018).
Antibacterial Properties
Research on derivatives of quinoline carboxylic acids, such as 8-nitrofluoroquinolone models, has demonstrated significant antibacterial properties. These studies, particularly on the derivatives of quinoline carboxylic acids, indicate the potential of 8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid in developing antibacterial agents (Al-Hiari et al., 2007).
Coordination Chemistry
Derivatives of pyridine carboxylic acids, including compounds similar to 8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid, have been employed in the synthesis of coordination polymers. These polymers exhibit photoluminescent properties, suggesting potential applications in material sciences and coordination chemistry (Twaróg et al., 2020).
Catalytic Applications
Certain pyridine carboxylic acid derivatives have been used as catalysts in chemical synthesis, indicating potential catalytic applications for 8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid. For example, pyridinium-1-sulfonic acid-2-carboxylic acid chloride has been employed as an efficient catalyst for synthesizing hexahydroquinolines (Moosavi‐Zare & Afshar-Hezarkhani, 2020).
Pharmaceutical Intermediates
Compounds related to 8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid are used as intermediates in pharmaceutical synthesis. For example, picolinic acid, a related compound, is used in producing various pharmaceuticals, herbicides, and metal salts, suggesting similar uses for 8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid (Datta & Kumar, 2014).
Safety And Hazards
Eigenschaften
IUPAC Name |
8-chloro-2-pyridin-4-ylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O2/c16-12-3-1-2-10-11(15(19)20)8-13(18-14(10)12)9-4-6-17-7-5-9/h1-8H,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAIRAKWMTLFTER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)O)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397432 |
Source


|
| Record name | 8-chloro-2-pyridin-4-ylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid | |
CAS RN |
667412-53-5 |
Source


|
| Record name | 8-chloro-2-pyridin-4-ylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

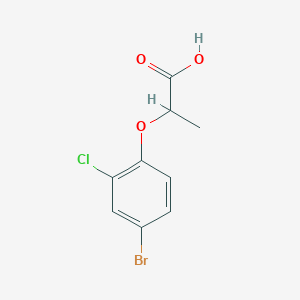
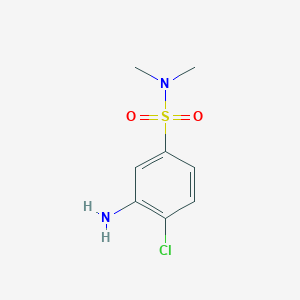
![N-[bis(diethylamino)phosphinimyl]-N-ethylethanamine](/img/structure/B1274299.png)
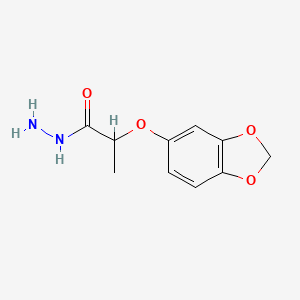
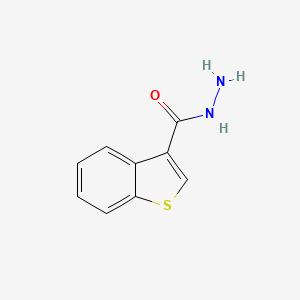
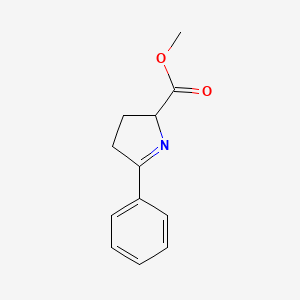
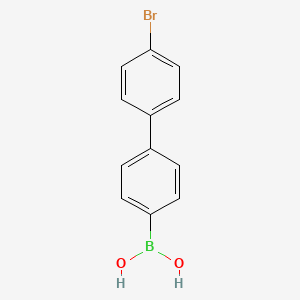
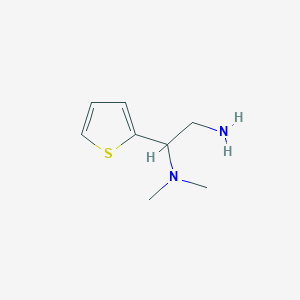
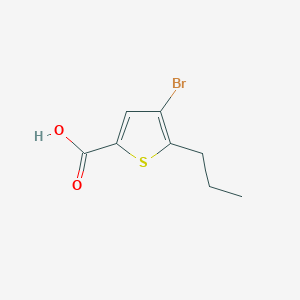
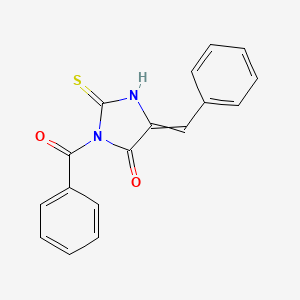
![benzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1274319.png)

